molecular formula C19H25N3O2 B14666128 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- CAS No. 49786-56-3

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-

Cat. No.: B14666128
CAS No.: 49786-56-3
M. Wt: 327.4 g/mol
InChI Key: DTHBVEYHUBAOSE-UHFFFAOYSA-N
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Description

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a cyclopentapyrimidine core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- typically involves multi-step organic reactions. The process may start with the formation of the cyclopentapyrimidine ring, followed by the introduction of the diethylaminoethyl and phenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary from mild to extreme temperatures and pressures, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyrimidine derivatives: Compounds with similar core structures but different functional groups.

    Pyrimidine derivatives: Compounds with a pyrimidine ring, often studied for their biological activity.

    Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring.

Uniqueness

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

49786-56-3

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H25N3O2/c1-3-20(4-2)13-14-21-17-12-8-11-16(17)18(23)22(19(21)24)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3

InChI Key

DTHBVEYHUBAOSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=O)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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